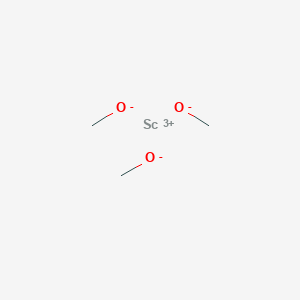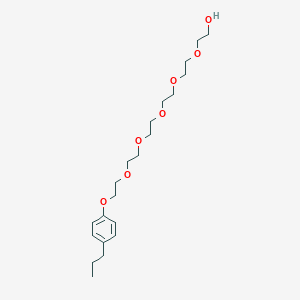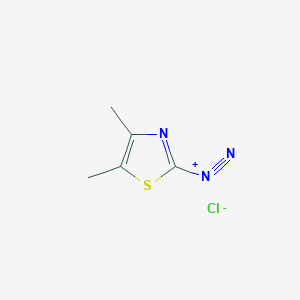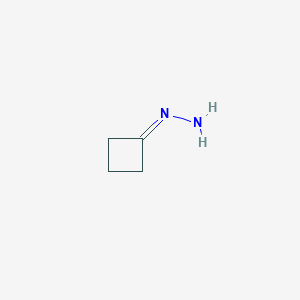![molecular formula C25H18OS2 B14361482 Bis[4-(phenylsulfanyl)phenyl]methanone CAS No. 93103-33-4](/img/structure/B14361482.png)
Bis[4-(phenylsulfanyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(phenylsulfanyl)phenyl]methanone: is an organic compound with the molecular formula C19H14OS2 It is characterized by the presence of two phenylsulfanyl groups attached to a central methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(phenylsulfanyl)phenyl]methanone typically involves the reaction of 4-bromothiophenol with benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[4-(phenylsulfanyl)phenyl]methanone can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Bis[4-(phenylsulfanyl)phenyl]methanone is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique chemical properties may offer advantages over existing treatments.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bis[4-(dimethylamino)phenyl]methanone
- Bis[4-(diethylamino)phenyl]methanone
- Bis[4-(2-isopropenylphenoxy)phenyl]methanone
Comparison: Bis[4-(phenylsulfanyl)phenyl]methanone is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
| 93103-33-4 | |
Formule moléculaire |
C25H18OS2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
bis(4-phenylsulfanylphenyl)methanone |
InChI |
InChI=1S/C25H18OS2/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H |
Clé InChI |
IOPUXYCZCIVRBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/no-structure.png)


![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)


